molecular formula C14H10F3NO3 B2806179 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338783-75-8

6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2806179
CAS No.: 338783-75-8
M. Wt: 297.233
InChI Key: YQPYIHMFARMRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid is a complex organic compound characterized by its trifluoromethyl group and pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl precursor. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with a suitable pyridine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: Research indicates that derivatives of this compound may have therapeutic properties, including anti-inflammatory and analgesic effects. Ongoing studies aim to explore its potential as a medication for various conditions.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

  • 6-Oxo-4-(Trifluoromethyl)-1,6-Dihydro-3-Pyridinecarboxylate: Similar structure but different functional groups.

  • Trifluoromethyl Benzyl Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness: 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid stands out due to its specific trifluoromethyl group placement and its potential applications in multiple fields. Its unique chemical properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-4-1-9(2-5-11)7-18-8-10(13(20)21)3-6-12(18)19/h1-6,8H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPYIHMFARMRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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